2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid
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Overview
Description
2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a xanthenyl group and a benzoic acid moiety. It is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid typically involves multiple steps, starting with the preparation of the xanthenyl intermediate. This intermediate is then reacted with benzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid involves its interaction with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, leading to fluorescence emission that can be detected and measured. This property makes it valuable in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthenyl compound used widely in fluorescence microscopy.
Rhodamine B: Similar in structure and used as a dye and fluorescent tracer.
Eosin Y: A related compound used in histology and as a pH indicator.
Uniqueness
2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid is unique due to its specific structural features that confer distinct fluorescence properties. Its ability to form stable complexes with various biomolecules sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18,27H,5-8H2,1-4H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCPHOZQIZDSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045949 |
Source
|
Record name | 2-[3,6-Bis(diethylamino)-9H-xanthen-9-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-42-7 |
Source
|
Record name | 2-[3,6-Bis(diethylamino)-9H-xanthen-9-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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